REACTION_CXSMILES
|
Cl[C:2]1[N:6]([CH3:7])[C:5]2[CH:8]=[CH:9][C:10]([F:12])=[CH:11][C:4]=2[N:3]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C(O)CCC>[F:12][C:10]1[CH:9]=[CH:8][C:5]2[N:6]([CH3:7])[C:2]([N:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[N:3][C:4]=2[CH:11]=1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=C(N1C)C=CC(=C2)F
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 48 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the product is purified by chromatography (aluminium oxide, methylene chloride/methanol 10/1)
|
Type
|
CUSTOM
|
Details
|
0.73 g (V-8) are obtained as a solid
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC2=C(N(C(=N2)N2CCNCC2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |